Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-

Description

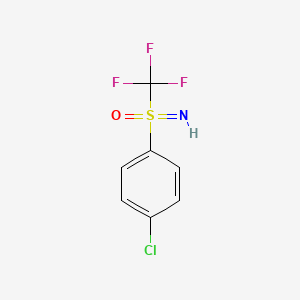

Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, is an organosulfur compound characterized by the presence of a sulfoximine functional group This compound is notable for its unique chemical structure, which includes a sulfoximine moiety bonded to a 4-chlorophenyl group and a trifluoromethyl group

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClF3NOS |

|---|---|

Molecular Weight |

243.63 g/mol |

IUPAC Name |

(4-chlorophenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane |

InChI |

InChI=1S/C7H5ClF3NOS/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4,12H |

InChI Key |

LIHKYFHVIXSCIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=N)(=O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, typically involves the following steps:

Formation of Sulfoximine Moiety: The initial step involves the oxidation of a sulfide precursor to form a sulfoximine intermediate. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Introduction of 4-Chlorophenyl Group: The sulfoximine intermediate is then reacted with a 4-chlorophenyl halide (e.g., 4-chlorophenyl chloride) in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.

Introduction of Trifluoromethyl Group:

Industrial Production Methods

Industrial production of sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

N-Functionalization Reactions

The sulfoximine nitrogen undergoes functionalization via transition-metal catalysis or nucleophilic pathways:

Copper-Catalyzed N-Alkenylation and N-Alkynylation

-

Conditions : CuI (10 mol%), DMEDA ligand, KCO base, toluene, 100°C.

-

Reactivity :

| Substrate Type | Product Example | Yield (%) |

|---|---|---|

| Vinyl bromide | 3g (R = CF) | 72 |

| Bromophenylacetylene | 4a | 98 |

Silver-Mediated N-Trifluoromethylation

-

Conditions : AgCO (20 mol%), 1,10-phenanthroline, TMSCF, DMF, 80°C.

-

Outcome : Introduces CF groups at nitrogen with yields ranging 33–85% .

-

Mechanism : Proposed radical pathway via CF radical intermediates .

Stereospecific Nucleophilic Aromatic Substitution (SNAr)

The sulfoximine participates in SNAr reactions due to electron-deficient aromatic systems:

-

Reaction : Substitution of halides (F, Cl) on aryl rings with amines or alcohols.

-

Example : With 4-chlorophenyl substituent, SNAr proceeds at 120°C in DMSO, yielding 82–89% for cyclic derivatives .

| Electrophile | Product | Yield (%) |

|---|---|---|

| Phenylisocyanate | 16a (cyclic) | 77 |

| Hexafluorobenzene | 16b | 56 |

Radical Pathways

The trifluoromethyl group facilitates radical-mediated transformations:

-

SET Mechanism : Reactions with S-trifluoromethylsulfonium salts generate CF radicals, enabling trifluoromethylation of alkenes or aromatics .

-

Example : Cyclization of biaryl isocyanides (56 ) with Umemoto reagent (50b ) yields trifluoromethylated phenanthridines (57 ) in 55–75% yield .

Biological Interactions

While not a chemical reaction per se, the compound interacts with biological targets through:

-

Hydrogen Bonding : Sulfoximine NH group binds enzyme active sites (e.g., kinase inhibitors).

-

π-π Stacking : 4-Chlorophenyl moiety engages aromatic residues in proteins.

Coupling Reactions

-

Rhodium-Catalyzed Propargylation :

Key Trends :

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of sulfoximines often involves various methodologies including copper-catalyzed reactions and microwave-assisted techniques. For instance, the N-arylation of perfluorinated sulfoximines has been reported to yield products with good efficiency under optimized conditions . The unique trifluoromethyl group in this sulfoximine enhances its reactivity and stability, making it a valuable intermediate for further chemical transformations.

Table 1: Synthesis Methods for Sulfoximine Compounds

| Methodology | Yield (%) | Reference |

|---|---|---|

| Copper-catalyzed N-arylation | 81-92 | |

| Microwave-assisted synthesis | Moderate to excellent | |

| Stille and Suzuki cross-coupling | Up to 94 |

Biological Activities

Sulfoximines have been investigated for their biological activities, particularly in the context of drug discovery. The compound S-(4-chlorophenyl)-S-(trifluoromethyl)- has shown promise as a pharmacophore in several therapeutic areas:

- Antitumor Activity : Recent studies have demonstrated that compounds featuring the sulfoximine moiety exhibit significant antitumor effects. For example, ceralasertib, which incorporates a sulfoximine group, has shown profound efficacy against various cancer types .

- Antimicrobial Properties : Research indicates that sulfoximines possess antimicrobial activities, making them potential candidates for developing new antibiotics .

- Inhibition of Enzymes : Sulfoximines have been explored as inhibitors for various enzymes such as dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI), with some compounds displaying nanomolar inhibition .

Applications in Medicinal Chemistry

The versatility of the sulfoximine functional group allows for modifications that can enhance drug-like properties. The incorporation of sulfoximines into drug scaffolds has led to the development of novel therapeutics with improved efficacy and selectivity.

Case Study: Ceralasertib

Ceralasertib is a notable example where the sulfoximine group plays a crucial role in its pharmacological profile. It has demonstrated significant antitumor activity in preclinical studies while exhibiting favorable pharmacokinetic properties .

Agrochemical Applications

In addition to medicinal uses, sulfoximines are being explored in agrochemistry. Their unique properties allow them to function as effective herbicides and insecticides. The trifluoromethyl group enhances their potency and selectivity towards target pests while minimizing environmental impact.

Emerging Trends and Future Directions

The interest in sulfoximines continues to grow within the scientific community. Ongoing research is focused on:

- Developing more efficient synthetic routes to access diverse sulfoximine derivatives.

- Exploring their potential as multifunctional agents in treating complex diseases.

- Investigating their roles in material science for applications such as polymers and coatings.

Table 2: Future Research Directions for Sulfoximines

| Research Area | Potential Outcomes |

|---|---|

| Synthetic Methodologies | Improved yields and reduced reaction times |

| Drug Discovery | New therapeutics with enhanced efficacy |

| Agrochemical Development | Environmentally friendly pest control agents |

Mechanism of Action

The mechanism of action of sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, involves its interaction with specific molecular targets and pathways. The sulfoximine moiety can form strong interactions with biological macromolecules, leading to modulation of their activity. The 4-chlorophenyl and trifluoromethyl groups contribute to the compound’s overall reactivity and specificity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Sulfoximine, S-(4-methylphenyl)-S-(trifluoromethyl)-: Similar structure but with a methyl group instead of a chlorine atom.

Sulfoximine, S-(4-chlorophenyl)-S-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.

Sulfoximine, S-(4-chlorophenyl)-S-(ethyl)-: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, is unique due to the presence of both the 4-chlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in scientific research.

Biological Activity

Sulfoximines, particularly those with diverse functional groups, have garnered considerable attention in medicinal chemistry due to their unique structural properties and biological activities. The compound Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)- is a notable member of this class, exhibiting significant potential in various therapeutic applications, including anticancer and antimicrobial activities.

Sulfoximines are characterized by a chiral sulfur atom that enhances their binding affinity to biological targets. The presence of both a chlorophenyl and a trifluoromethyl group contributes to the compound's lipophilicity and electronic properties, potentially influencing its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfoximine derivatives. For instance, indolylsulfoximines, which include the target compound's structure, have shown selective cytotoxicity against various cancer cell lines, including MCF7 and 22Rv1. Notably, the compound 11l , an indolylsulfoximine derivative, demonstrated an IC50 value of 1.28 μM against 22Rv1 cells and induced apoptosis through mechanisms involving increased reactive oxygen species (ROS) and mitochondrial dysfunction .

Table 1: Anticancer Activity of Sulfoximine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Indolylsulfoximine 11l | 22Rv1 | 1.28 | Induces ROS production, activates p53 pathway |

| Indolylsulfoximine 11l | MCF7 | 1.7-8.2 | Apoptosis via mitochondrial dysfunction |

Antimicrobial Activity

Sulfoximines have also been evaluated for their antimicrobial properties. A study reported that certain sulfoximine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess their potency .

Table 2: Antimicrobial Activity of Sulfoximine Derivatives

| Compound | Microorganism | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Sulfoximine A | E. coli | 750 | Bactericidal |

| Sulfoximine B | S. aureus | 500 | Bacteriostatic |

The biological activity of sulfoximines can be attributed to several mechanisms:

- Oxidative Stress Induction : Compounds like indolylsulfoximines increase ROS levels, leading to cellular stress and apoptosis.

- Inhibition of Key Enzymes : Some sulfoximines act as inhibitors for enzymes involved in cancer progression and microbial growth.

- Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, further contributing to their cytotoxic effects.

Case Studies

Several case studies illustrate the efficacy of sulfoximines in preclinical models:

- Indolylsulfoximines in Cancer Therapy : A study demonstrated that these compounds not only inhibited tumor growth but also reduced metastasis in animal models .

- Antimicrobial Efficacy Against Resistant Strains : Another investigation focused on the effectiveness of sulfoximines against antibiotic-resistant strains of bacteria, showcasing their potential as novel therapeutic agents .

Q & A

Q. How can S-(4-chlorophenyl)-S-(trifluoromethyl)sulfoximine be synthesized, and what are the critical steps for ensuring purity?

Methodological Answer: A three-step procedure is commonly employed:

Sulfilimine Formation : React sulfide precursors with NHCN and t-BuOK in methanol, followed by N-bromosuccinimide (NBS) to yield N-cyanosulfilimine intermediates.

Oxidation : Treat the intermediate with m-CPBA in ethanol to form N-cyanosulfoximine.

Hydrolysis : Use 50% aqueous HSO at 110°C to cleave the cyano group, followed by neutralization and purification via flash chromatography .

Key Considerations :

Q. What spectroscopic techniques are most reliable for characterizing sulfoximine derivatives?

Methodological Answer:

- NMR Spectroscopy :

- HRMS : Resolve isotopic patterns to distinguish between Cl/F-containing fragments.

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of sulfoximines in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The CF group enhances electrophilicity at sulfur, facilitating nucleophilic attacks (e.g., by amines or thiols).

- Steric Considerations : The bulky CF group may hinder reactions at adjacent positions.

- Case Study : N-Tosyl-S-difluoromethyl-S-phenylsulfoximine reacts with S-, N-, and C-nucleophiles under mild conditions (room temperature, 1–2 hours) .

Experimental Design : - Compare reaction rates of CF-substituted vs. non-fluorinated analogs using kinetic studies.

- Use F NMR to track fluorine environments during reactions .

Q. What strategies resolve contradictory data in sulfoximine stability studies under acidic/basic conditions?

Methodological Answer:

- Thermodynamic Analysis : Measure vaporization enthalpies (ΔH) via thermogravimetry. For example, trifluoromethyl sulfoximines exhibit ΔH = 22.6 kJ/mol at 237–370 K .

- pH-Dependent Stability :

- Acidic Conditions : Hydrolysis of sulfoximines occurs via protonation at nitrogen (e.g., 50% HSO at 110°C cleaves N–CN bonds) .

- Basic Conditions : Use KOH in DMSO for N-alkylation without decomposition .

Conflict Resolution : Cross-validate using multiple techniques (e.g., HPLC, F NMR) to distinguish decomposition products from side reactions.

Q. How can sulfoximines be applied in medicinal chemistry, particularly for drug-target interactions?

Methodological Answer:

- Role of Fluorine : CF groups improve metabolic stability and membrane permeability. For example, fluorinated sulfoximines enhance binding to hydrophobic enzyme pockets .

- Case Study : S-Methyl-S-phenylsulfoximine derivatives modulate glutathione biosynthesis by inhibiting γ-glutamyl cysteine synthetase, relevant in cancer therapy .

Experimental Workflow :

Docking Studies : Model interactions with target proteins (e.g., glutathione synthetase).

In Vitro Assays : Measure IC values using enzyme inhibition assays.

SAR Analysis : Vary substituents (e.g., 4-Cl vs. 4-F phenyl) to optimize potency .

Critical Analysis of Evidence

- Synthetic Methods : and provide complementary protocols for sulfoximine synthesis, but the latter includes detailed purification steps (flash chromatography vs. recrystallization).

- Contradictions : While emphasizes fluorine’s role in drug design, highlights potential toxicity (e.g., glutathione depletion), necessitating balanced evaluation in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.